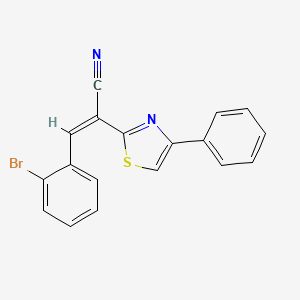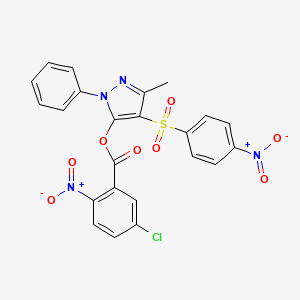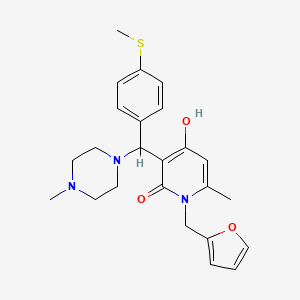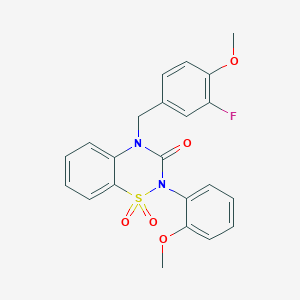![molecular formula C21H17FN6O2S B3013820 N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893937-02-5](/img/structure/B3013820.png)
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide and its derivatives have demonstrated potential in anti-inflammatory activities. In a study by Sunder and Maleraju (2013), various derivatives of this compound showed significant to moderate anti-inflammatory effects, highlighting its potential in this area (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research by Bondock et al. (2008) explored the antimicrobial properties of compounds related to this compound. The study synthesized new heterocycles incorporating the moiety and evaluated their antimicrobial effects, showing promising results (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Several studies have investigated the antitumor potential of derivatives of this compound. Alqasoumi et al. (2009) synthesized novel acetamide derivatives and found them to be more effective than the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009). El-Morsy et al. (2017) also synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, some of which showed mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Neuroinflammatory Processes Biomarker
Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, as potential biomarkers for neuroinflammatory processes. Their derivatives displayed subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation (Damont et al., 2015).
Antioxidant Activity
El‐Mekabaty (2015) investigated derivatives of this compound for their antioxidant properties. Some derivatives exhibited antioxidant activity nearly equal to that of ascorbic acid, indicating their potential use as antioxidants (El‐Mekabaty, 2015).
Antipsoriatic Effects
Li et al. (2016) discovered potent FLT3 inhibitors among pyrazolo[3,4-d]pyrimidine derivatives. One such compound exhibited significant antipsoriatic effects in a psoriatic animal model, suggesting its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGYQFYBTUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)

![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)


![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)



